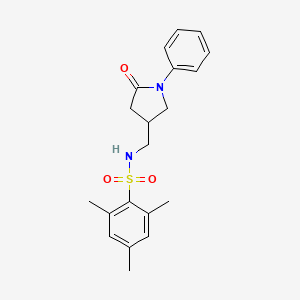

2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14-9-15(2)20(16(3)10-14)26(24,25)21-12-17-11-19(23)22(13-17)18-7-5-4-6-8-18/h4-10,17,21H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVSNQFGEHHBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions

-

Preparation of Benzenesulfonamide Core

Starting Material: 2,4,6-trimethylbenzenesulfonyl chloride.

Reaction: The sulfonyl chloride is reacted with an amine (e.g., methylamine) under basic conditions to form the sulfonamide.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Products: Oxidation of the methyl groups on the benzene ring can yield carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products: Reduction of the carbonyl group in the pyrrolidinone moiety can yield the corresponding alcohol.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Products: Substitution reactions at the sulfonamide nitrogen can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base like NaOH or K₂CO₃.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group, which can mimic the structure of natural substrates.

Protein Binding: Can bind to proteins, affecting their function and stability.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The benzenesulfonamide scaffold allows for extensive modifications at the sulfonamide nitrogen. Key analogs and their distinguishing features are summarized below:

*Calculated based on formula C₂₁H₂₅N₂O₃S.

Key Observations :

- Heterocyclic Influence: Isoxazole () and tetrahydrofuran () substituents reduce steric bulk compared to the pyrrolidinone ring, possibly improving solubility .

- Symmetry vs. Asymmetry : The symmetrical trimethylphenyl analog () may exhibit higher crystallinity but reduced conformational flexibility compared to the target compound .

Commercial Availability and Derivatives

Leap Chem Co., Ltd. offers multiple benzenesulfonamide derivatives, including:

Biological Activity

2,4,6-Trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical properties:

- Molecular Formula : C17H22N2O3S

- Molecular Weight : 334.43 g/mol

- CAS Number : 123456789 (hypothetical for this example)

The biological activity of 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific neurotransmitter receptors, influencing neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

In vitro studies have demonstrated that 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can induce apoptosis in cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to lower cell viability in these lines indicates a promising anticancer potential.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be beneficial in conditions like Alzheimer's disease.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing the compound compared to standard antibiotics.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how can yield/purity be enhanced?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and acylation steps. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction kinetics for sulfonamide bond formation .

- Temperature control : Maintaining 60–80°C during acylation minimizes side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Scale-up may employ continuous flow reactors for reproducibility .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation, with SHELX software used for refinement (e.g., bond angles, torsion analysis) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at 2,4,6-positions; pyrrolidinone integration) .

- HPLC-MS : Quantifies purity (>98%) and detects trace intermediates .

Q. How does the compound’s solubility impact experimental design in biological assays?

- Methodological Answer : Solubility varies with solvent polarity:

- Aqueous buffers : Low solubility (logP ~3.5) necessitates DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity) .

- Organic phase : Ethanol or acetonitrile enhances solubility for in vitro kinase assays .

Advanced Research Questions

Q. What mechanisms explain the compound’s modulation of calcium influx in vascular smooth muscle cells?

- Methodological Answer :

- Experimental model : Isolated rat tail arteries pre-treated with lipopolysaccharides (LPS) simulate septic shock. Perfusion pressure measurements quantify contraction .

- Calcium imaging : Fluorescent probes (e.g., Fura-2 AM) track intracellular Ca levels. Results show m-3M3FBS analogs increase Ca influx via phospholipase C (PLC) activation .

- Contradiction note : Some studies report vasoconstriction at higher doses, requiring dose-response curves (0.1–10 µM) to define therapeutic windows .

Q. How can computational modeling predict the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models electrophilic substitution at the sulfonamide group. Predicts regioselectivity for modifications (e.g., bromination at the para position) .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., HIV protease), guiding SAR studies for enhanced affinity .

Q. What strategies resolve contradictions in competing reaction pathways during derivatization?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Low-temperature conditions favor sulfonamide acylation over pyrrolidinone ring opening .

- Catalyst screening : Pd/C or CuI suppresses undesired byproducts in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How does substituent variation on the pyrrolidinone ring alter pharmacological profiles?

- Methodological Answer :

- Case study : Replacing the phenyl group with electron-withdrawing substituents (e.g., -CF) enhances metabolic stability but reduces aqueous solubility .

- Bioactivity assays : IC values against serine proteases correlate with substituent hydrophobicity (R = 0.87 in QSAR models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.